Cas no 24533-72-0 (Pyropheophorbide-a)

Pyropheophorbide-a is a chlorophyll-derived porphyrin compound with notable applications in photodynamic therapy (PDT) and biomedical research. Its structure, featuring a tetrapyrrole core with a carboxyl group, enables strong light absorption in the near-infrared region, making it effective for photosensitization. The compound exhibits high singlet oxygen quantum yield, enhancing its utility in targeted cancer treatments and antimicrobial applications. Its stability and ease of functionalization allow for conjugation with targeting moieties, improving specificity in therapeutic and diagnostic contexts. Pyropheophorbide-a is also valued in fluorescence imaging due to its distinct emission properties. These attributes make it a versatile tool in both preclinical and clinical studies.
Pyropheophorbide-a structure
Pyropheophorbide-a structure
商品名:Pyropheophorbide-a
CAS番号:24533-72-0
MF:C33H34N4O3
メガワット:534.64806
MDL:MFCD28975785
CID:272878
PubChem ID:161456

Pyropheophorbide-a 化学的及び物理的性質

名前と識別子

    • 3-Phorbinepropanoicacid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
    • Pyropheophorbide-a
    • 31,32-didehydrophytochlorin
    • AG-E-73251
    • CHEBI:48398
    • CHEMBL1807359
    • CHEMBL520220
    • CTK8G2687
    • pyrophaeophorbide a
    • PYROPHEOPHORBIDE
    • pyro-pheophorbide a
    • pyro-pheophorbide a acid
    • SureCN378992
    • PpaPpa
    • 24533-72-0
    • 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
    • pyrophaeophorbide
    • 3-(ethyl-tetramethyl-oxo-vinyl-[?]yl)propanoic acid
    • 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
    • 3-[(3S,4S)-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
    • JUDGRMABQJKRPW-UWJYYQICSA-N
    • Q27121183
    • HY-128973
    • IEGUQQKIFBYXLG-UWJYYQICSA-N
    • 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S-trans)-
    • F87241
    • CS-0102957
    • C18064
    • AKOS040744355
    • J-015556
    • DTXSID901315902
    • (3S-trans)-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
    • BDBM50569289
    • Pyropheophorbide alpha
    • SCHEMBL378992
    • Pyropheophorbide a
    • Ppa
    • SCHEMBL15685040
    • CHEBI:172733
    • Pyropheophorbide-alpha
    • SCHEMBL8065235
    • FT-0697012
    • NSC778200
    • NSC-778200
    • 3-(16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid
    • 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, 9CI
    • BCP10888
    • Pyrophaeophorbid A
    • 3-[(1Z,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
    • MDL: MFCD28975785
    • インチ: InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,34-35H,1,8-11H2,2-6H3,(H,39,40)/b23-12-,24-13+,25-12-,26-14-,27-13+,28-14-,32-22-/t17-,21-/m0/s1
    • InChIKey: RZECWDZMTHMQDD-MKOXXXPMSA-N
    • ほほえんだ: OC(CC[C@H]1[C@H](C)C2N=C1C1CC(=O)C3=C(C(=NC=13)C=C1NC(=CC3NC(C=2)=C(C)C=3C=C)C(C)=C1CC)C)=O

計算された属性

  • せいみつぶんしりょう: 534.263
  • どういたいしつりょう: 534.263
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 40
  • 回転可能化学結合数: 5
  • 複雑さ: 989
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 112A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 1001

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.32
  • ふってん: 1006.359°C at 760 mmHg
  • フラッシュポイント: 562.426°C
  • 屈折率: 1.643
  • PSA: 110.67000
  • LogP: 4.13980
  • ようかいせい: 未確定

Pyropheophorbide-a 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T19535-25 mg
Pyropheophorbide-a
24533-72-0 98.7%
25mg
¥ 1,947 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P922618-50mg
Pyrophaeophorbid A
24533-72-0 97%
50mg
¥1,970.10 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci23110-5mg
Pyropheophorbide a
24533-72-0 98%
5mg
¥831.00 2023-09-09
Frontier Specialty Chemicals
PPa-10 mg
Pyropheophorbide-a
24533-72-0
10mg
$ 54.00 2022-11-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P98820-100mg
Pyropheophorbide-a
24533-72-0
100mg
¥2502.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci23110-25mg
Pyropheophorbide a
24533-72-0 98%
25mg
¥2993.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PPa-50mg
Pyropheophorbide-a
24533-72-0 ~95%
50mg
5058CNY 2021-05-08
MedChemExpress
HY-128973-50mg
Pyropheophorbide-a
24533-72-0 ≥98.0%
50mg
¥2900 2024-07-20
TargetMol Chemicals
T19535-1 mL * 10 mM (in DMSO)
Pyropheophorbide-a
24533-72-0 98.7%
1 mL * 10 mM (in DMSO)
¥ 539 2023-09-15
Aaron
AR002P58-100mg
3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
24533-72-0 95%
100mg
$254.00 2025-01-21

Pyropheophorbide-a 関連文献

Pyropheophorbide-aに関する追加情報

Exploring Pyropheophorbide-a (CAS No. 24533-72-0): A Versatile Chlorin Derivative with Emerging Applications

Pyropheophorbide-a (CAS No. 24533-72-0), a chlorophyll-derived photosensitizer, has garnered significant attention in biomedical and materials science due to its unique photophysical properties. As a chlorin-type compound, it exhibits strong absorption in the red/near-infrared spectrum (600-700 nm), making it invaluable for photodynamic therapy (PDT) applications. Researchers are increasingly exploring its potential in cancer treatment, antimicrobial applications, and bioimaging, aligning with current trends in precision medicine and non-invasive therapies.

The molecular structure of Pyropheophorbide-a features a tetrapyrrole macrocycle with a carboxyl group at position 17, contributing to its amphiphilic character. This property enhances its cellular uptake and tissue penetration, addressing common challenges in drug delivery systems. Recent studies (2023-2024) highlight its modified derivatives showing improved tumor selectivity and reduced skin photosensitivity compared to first-generation photosensitizers—a key consideration in modern PDT optimization strategies.

Beyond medical applications, Pyropheophorbide-a demonstrates promise in organic photovoltaics and light-harvesting systems. Its extended π-conjugation system enables efficient energy transfer, with research groups investigating its incorporation into sustainable energy devices. This aligns with global interest in green technology solutions and answers frequent search queries about "natural dye-based solar cells" or "bio-inspired energy materials."

Quality parameters for Pyropheophorbide-a (CAS 24533-72-0) typically include ≥95% HPLC purity, with storage recommendations at -20°C under inert atmosphere. Analytical techniques like mass spectrometry and NMR spectroscopy are crucial for characterization, reflecting the compound's importance in research-grade applications. Suppliers often provide customized derivatives upon request, catering to the growing demand for tailored photosensitizers in specialized studies.

Environmental considerations surrounding Pyropheophorbide-a production have emerged as a discussion point. The compound's natural origin and potential biodegradability position it favorably compared to synthetic alternatives, addressing eco-conscious research trends. However, proper handling protocols remain essential to maintain stability, as its photosensitive nature requires protection from prolonged light exposure during experimental procedures.

Recent patent analyses reveal increasing innovation around Pyropheophorbide-a formulations, particularly in nanoparticle conjugates and targeted delivery systems. These advancements respond to frequent researcher inquiries about "improving photosensitizer bioavailability" or "reducing off-target effects." The compound's modifiable structure allows covalent attachment of targeting moieties, enabling precision in therapeutic applications while minimizing systemic effects.

In diagnostic applications, Pyropheophorbide-a's fluorescence properties (emission ~670 nm) prove valuable for optical imaging modalities. This characteristic addresses the search trend for "NIR fluorescent probes" in biological research. Comparative studies suggest its superiority over ICG (indocyanine green) in certain contexts, particularly regarding photostability and signal-to-noise ratios in deep tissue imaging.

The synthesis of Pyropheophorbide-a typically involves chlorophyll degradation followed by careful purification—a process refined over decades since its initial isolation. Current optimization focuses on yield improvement and scalability, key factors for commercial viability. Analytical challenges include maintaining batch-to-batch consistency in isomeric purity, a frequent quality control consideration for researchers sourcing this compound.

Emerging applications in antimicrobial photodynamic therapy (aPDT) leverage Pyropheophorbide-a's ability to generate reactive oxygen species. This addresses global concerns about antibiotic resistance, with studies demonstrating efficacy against multi-drug resistant pathogens. The compound's dual therapeutic-diagnostic (theranostic) capability makes it particularly valuable in infection management—a hot topic in medical research forums.

Regulatory perspectives on Pyropheophorbide-a continue to evolve as clinical applications develop. While currently classified as a research chemical, its progression toward clinical trial stages prompts discussions about standardization protocols. This reflects broader industry questions about "translational research pathways" for photodynamic agents, with Pyropheophorbide-a serving as an important case study in the field.

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